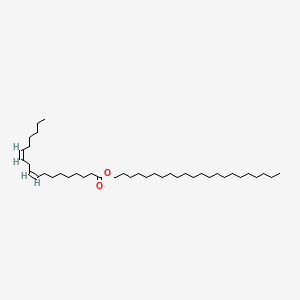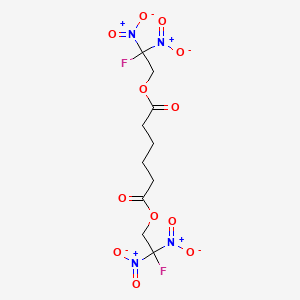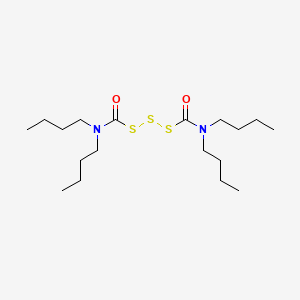
1,1'-Trithiobis(N,N-dibutylformamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Trithiobis(N,N-dibutylformamide) is an organic compound with the molecular formula C18H36N2O2S3 It is known for its unique structure, which includes three sulfur atoms bridging two N,N-dibutylformamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Trithiobis(N,N-dibutylformamide) typically involves the reaction of N,N-dibutylformamide with sulfur sources under controlled conditions. One common method is to react N,N-dibutylformamide with elemental sulfur or sulfur-containing reagents in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,1’-Trithiobis(N,N-dibutylformamide) may involve large-scale reactions using similar synthetic routes. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality of the final product. Industrial production methods focus on efficiency, cost-effectiveness, and environmental considerations .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Trithiobis(N,N-dibutylformamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reactions are typically carried out in solvents such as acetonitrile or dichloromethane at controlled temperatures.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in solvents like tetrahydrofuran or ethanol.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other sulfur-containing compounds .
Aplicaciones Científicas De Investigación
1,1’-Trithiobis(N,N-dibutylformamide) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1’-Trithiobis(N,N-dibutylformamide) involves its interaction with molecular targets and pathways in biological systems. The compound’s sulfur atoms play a crucial role in its reactivity and interactions. It can form covalent bonds with nucleophiles, such as thiol groups in proteins, leading to modifications that affect biological functions. The specific pathways and targets depend on the context of its application, whether in chemistry, biology, or medicine .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Dithiobis(N,N-dibutylformamide): Similar structure but with two sulfur atoms instead of three.
N,N-Dibutylformamide: Lacks the sulfur atoms, making it less reactive in certain contexts.
Bis(dibutylthiocarbamoyl) disulfide: Contains disulfide linkages instead of trisulfide.
Uniqueness
1,1’-Trithiobis(N,N-dibutylformamide) is unique due to its trisulfide linkage, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
93918-42-4 |
|---|---|
Fórmula molecular |
C18H36N2O2S3 |
Peso molecular |
408.7 g/mol |
Nombre IUPAC |
S-(dibutylcarbamoyldisulfanyl) N,N-dibutylcarbamothioate |
InChI |
InChI=1S/C18H36N2O2S3/c1-5-9-13-19(14-10-6-2)17(21)23-25-24-18(22)20(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 |
Clave InChI |
IOCUGBUQUHMNNY-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=O)SSSC(=O)N(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


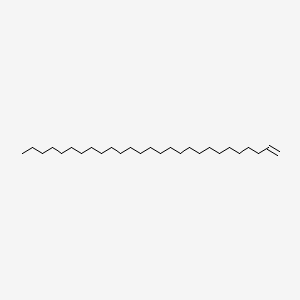

![1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12644834.png)

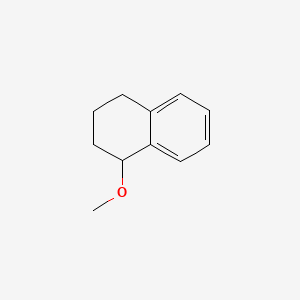
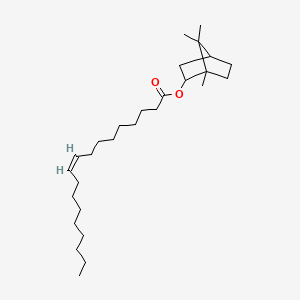

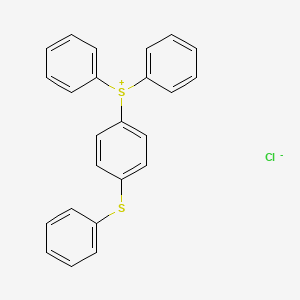

![1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one](/img/structure/B12644881.png)

